Azepane-1-carboximidhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-1-carboximidhydrazide is a seven-membered nitrogen-containing heterocyclic compound. It is part of the azepane family, which is known for its diverse applications in synthetic chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepane-1-carboximidhydrazide can be synthesized through several methods. One common approach involves the ring expansion of smaller nitrogen-containing heterocycles. For example, the dearomative ring expansion of nitroarenes using photochemical methods can yield azepane derivatives . This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system.
Another method involves the use of palladium-catalyzed reactions. These reactions proceed smoothly under mild conditions and can produce a range of highly functionalized azepanes . The synthetic value of this protocol is further demonstrated in the formal synthesis of pharmaceutically relevant derivatives.
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis of linear precursors followed by cyclization and elaboration. Techniques such as ring-closing metathesis and subsequent reduction are commonly employed . Additionally, Beckmann rearrangement of functionalized piperidones can also be used to produce azepane derivatives .
Chemical Reactions Analysis
Types of Reactions
Azepane-1-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler azepane derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. Palladium catalysts are often employed in substitution reactions to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce azepane-1-carboxylic acid derivatives, while reduction reactions can yield simpler azepane compounds .
Scientific Research Applications
Azepane-1-carboximidhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Medicine: Azepane derivatives are explored for their analgesic properties, similar to opioid analgesics.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of azepane-1-carboximidhydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen-containing heterocycle similar to azepane-1-carboximidhydrazide.
Oxepane: A seven-membered oxygen-containing heterocycle.
Silepane: A seven-membered silicon-containing heterocycle.
Phosphepane: A seven-membered phosphorus-containing heterocycle.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable derivatives and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C7H16N4 |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N'-aminoazepane-1-carboximidamide |
InChI |
InChI=1S/C7H16N4/c8-7(10-9)11-5-3-1-2-4-6-11/h1-6,9H2,(H2,8,10) |
InChI Key |
RNLSSVBAHNQCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.